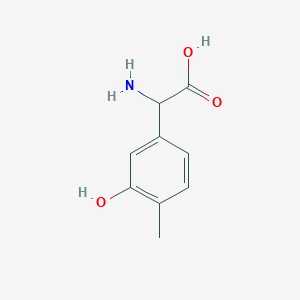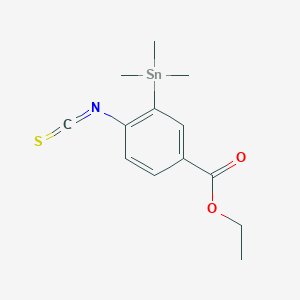
Ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate is a chemical compound with the molecular formula C12H15NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) and a trimethylstannyl group (-Sn(CH3)3) attached to a benzoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate typically involves the reaction of 4-isothiocyanato-3-(trimethylstannyl)benzoic acid with ethanol in the presence of a catalyst. The reaction conditions often include moderate heating and the use of a solvent such as dichloromethane or toluene to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process can be scaled up by employing larger reaction vessels and automated systems to control temperature, pressure, and reactant flow rates .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amines or thioureas.
Substitution: The trimethylstannyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or iodine can be used under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thioureas.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The trimethylstannyl group may also play a role in enhancing the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethyl isothiocyanate (PEITC): Known for its anticancer properties.
Sulforaphane: Found in cruciferous vegetables, with potential chemopreventive effects.
Benzyl isothiocyanate: Exhibits antimicrobial and anticancer activities.
Uniqueness
Ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate is unique due to the presence of the trimethylstannyl
Eigenschaften
CAS-Nummer |
684215-37-0 |
|---|---|
Molekularformel |
C13H17NO2SSn |
Molekulargewicht |
370.06 g/mol |
IUPAC-Name |
ethyl 4-isothiocyanato-3-trimethylstannylbenzoate |
InChI |
InChI=1S/C10H8NO2S.3CH3.Sn/c1-2-13-10(12)8-3-5-9(6-4-8)11-7-14;;;;/h3-5H,2H2,1H3;3*1H3; |
InChI-Schlüssel |
FVRQSXIMARWVLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)N=C=S)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine](/img/structure/B15157636.png)
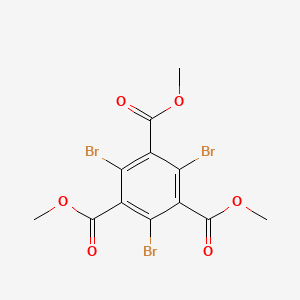
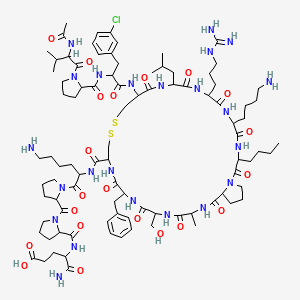
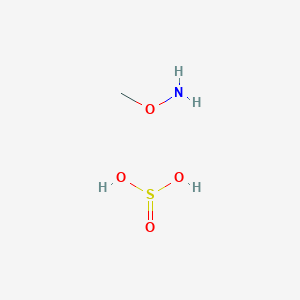
![6-[2-(2,6-dichlorophenyl)ethenyl]-2-(isopropylsulfanyl)-4,4-dimethyl-1H-pyrimidine](/img/structure/B15157657.png)
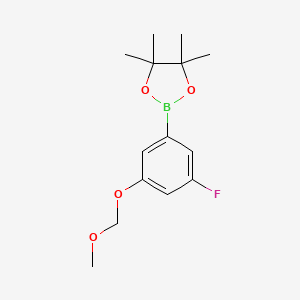
![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15157667.png)
![3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione](/img/structure/B15157679.png)
![(4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)](/img/structure/B15157687.png)

